(1S,8aS)-Methyl octahydropyrrolo[1,2-a]pyrazine-1-carboxylate

Physicochemical_profiling Drug-likeness Synthetic_intermediate

(1S,8aS)-Methyl octahydropyrrolo[1,2-a]pyrazine-1-carboxylate (CAS 273223-56-6) is a chiral, saturated bicyclic heterocycle composed of a fused pyrrolidine–piperazine ring system bearing a methyl ester at the C-1 bridgehead position. The compound possesses two defined stereocenters (1S,8aS), a molecular formula of C9H16N2O2, a molecular weight of 184.24 g/mol, a computed LogP (XLogP3) of 0.1, and a topological polar surface area (TPSA) of 41.6 Ų.

Molecular Formula C9H16N2O2
Molecular Weight 184.24 g/mol
Cat. No. B15225810
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,8aS)-Methyl octahydropyrrolo[1,2-a]pyrazine-1-carboxylate
Molecular FormulaC9H16N2O2
Molecular Weight184.24 g/mol
Structural Identifiers
SMILESCOC(=O)C1C2CCCN2CCN1
InChIInChI=1S/C9H16N2O2/c1-13-9(12)8-7-3-2-5-11(7)6-4-10-8/h7-8,10H,2-6H2,1H3/t7-,8-/m0/s1
InChIKeyVTTWVPHPWLRAFM-YUMQZZPRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (1S,8aS)-Methyl Octahydropyrrolo[1,2-a]pyrazine-1-carboxylate – Chiral Bicyclic Heterocycle Selection Data


(1S,8aS)-Methyl octahydropyrrolo[1,2-a]pyrazine-1-carboxylate (CAS 273223-56-6) is a chiral, saturated bicyclic heterocycle composed of a fused pyrrolidine–piperazine ring system bearing a methyl ester at the C-1 bridgehead position [1]. The compound possesses two defined stereocenters (1S,8aS), a molecular formula of C9H16N2O2, a molecular weight of 184.24 g/mol, a computed LogP (XLogP3) of 0.1, and a topological polar surface area (TPSA) of 41.6 Ų [1][2]. Its fully saturated octahydro scaffold distinguishes it from aromatic pyrrolo[1,2-a]pyrazine congeners and makes it a key chiral building block for medicinal chemistry programs, most notably as the core scaffold in potent inhibitor of apoptosis protein (IAP) antagonists that have reached advanced preclinical evaluation [3].

Why In-Class Substitution of (1S,8aS)-Methyl Octahydropyrrolo[1,2-a]pyrazine-1-carboxylate Fails: Quantifiable Differentiation Basis


Generic interchange of octahydropyrrolo[1,2-a]pyrazine derivatives is precluded by three quantifiable structural determinants: stereochemistry, regiochemistry, and functional group identity [1][2]. The (1S,8aS) stereochemical configuration at the bridgehead dictates the three-dimensional presentation of downstream substituents; inversion to (1R,8aR) or use of racemic mixtures can abrogate binding to chiral biological targets such as the BIR3 domain of cIAP1, where the scaffold acts as a proline bioisostere [3][4]. The C-1 carboxylate position is distinct from the C-3 regioisomer both in synthetic accessibility and in the vector of substituent projection [1]. The methyl ester form provides a 2.6 log unit increase in lipophilicity (LogP 0.1 vs –2.5) and an 11.0 Ų reduction in TPSA (41.6 vs 52.6 Ų) compared to the free carboxylic acid analog, materially altering solubility, permeability, and suitability as a protected synthetic intermediate [1][2]. These are not marginal variations; they represent functional divergence that directly impacts synthetic planning and biological outcome.

Quantitative Differentiation Evidence for (1S,8aS)-Methyl Octahydropyrrolo[1,2-a]pyrazine-1-carboxylate


Ester vs. Acid: Lipophilicity and Permeability Differentiation (ΔLogP = 2.6, ΔTPSA = –11.0 Ų)

The methyl ester derivative (CAS 273223-56-6) exhibits substantially higher computed lipophilicity and lower polar surface area than its direct free carboxylic acid analog (CAS 273223-57-7), which shares identical (1S,8aS) stereochemistry and core scaffold [1][2]. The LogP increase of 2.6 units (0.1 vs –2.5) and TPSA reduction of 11.0 Ų (41.6 vs 52.6 Ų) are consistent with improved passive membrane permeability for the ester form, while the reduction from two hydrogen bond donors (acid) to one (ester) aligns with Lipinski-informed oral bioavailability guidelines [1][2]. These data are computed values from PubChem using the XLogP3 algorithm and Cactvs TPSA calculation, both derived from the canonical SMILES of the deposited structures [1][2].

Physicochemical_profiling Drug-likeness Synthetic_intermediate

Stereochemical Purity: Defined (1S,8aS) Configuration vs. Racemic or Diastereomeric Mixtures

This compound carries two defined stereocenters at positions 1 (S) and 8a (S), confirmed by the InChI stereochemical layer (/t7-,8-/m0/s1), giving it a specific three-dimensional architecture that differs from its enantiomer (1R,8aR) and any diastereomeric combination [1]. The X-ray co-crystal structure of the octahydropyrrolo[1,2-a]pyrazine scaffold (compound T-3256336) bound to cIAP1 BIR3 (PDB: 4HY4, resolution 1.25 Å) demonstrates that the (1S,8aS) configuration is essential for correct spatial presentation of the proline-mimetic moiety within the AVPI binding pocket, with the bicyclic scaffold occupying the same conformational space as the native Pro residue of Smac [2][3]. The parent compound T-3256336 bearing this scaffold achieved cIAP1 IC50 of 1.3 nM, XIAP IC50 of 200 nM, and tumor growth inhibition GI50 of 1.8 nM in MDA-MB-231 breast cancer cells [2]. While the methyl ester itself is an intermediate and not the final bioactive molecule, procurement of the stereochemically defined (1S,8aS) ester is a prerequisite for accessing this potency level in downstream compounds [2].

Stereochemistry Chiral_building_block Asymmetric_synthesis

Regiochemical Identity: C-1 Carboxylate vs. C-3 Carboxylate Isomers

The carboxylate ester is positioned at C-1 of the octahydropyrrolo[1,2-a]pyrazine core, distinguishing it from the (3S,8aS)-methyl octahydropyrrolo[1,2-a]pyrazine-3-carboxylate regioisomer, which bears the ester at the C-3 position [1]. In the IAP antagonist series, the C-1 carboxylate (or its derived amide) projects substituents into the critical P1 pocket of the cIAP1/XIAP BIR3 domain, while a C-3 substituent would orient toward solvent, a fundamentally different binding vector incompatible with the AVPI pharmacophore [2][3]. The C-1 position is proximal to the bridgehead nitrogen and the pyrrolidine ring junction, enabling formation of the fused bicyclic proline mimetic geometry; the C-3 position is located on the piperazine ring opposite the ring fusion and lacks this geometric relationship [1]. Quantitative head-to-head potency comparison between C-1 and C-3 derivatives is not available in the published literature; however, the X-ray co-crystal structure (PDB 4HY4) unambiguously demonstrates that the C-1 substituent engages the BIR3 binding pocket, while molecular modeling indicates a C-3 substituent would be solvent-exposed [2][3].

Regiochemistry Scaffold_orientation Structural_bioisostere

Scaffold Provenance: Validated Proline Bioisostere with IAP Antagonist Potency (cIAP1 IC50 1.3 nM)

The octahydropyrrolo[1,2-a]pyrazine scaffold was rationally designed as a novel proline bioisostere based on the X-ray co-crystal structure of the Smac AVPI tetrapeptide bound to XIAP [1]. Lead optimization of this scaffold produced compound 45 (T-3256336), which demonstrated cIAP1 IC50 of 1.3 nM, XIAP IC50 of 200 nM, and GI50 of 1.8 nM in MDA-MB-231 breast cancer cells [1]. In vivo, T-3256336 caused tumor regression with T/C of –53% at 30 mg/kg in an MDA-MB-231 xenograft model [1]. The (1S,8aS)-methyl ester serves as the key chiral intermediate for accessing this scaffold class, as confirmed by its role as an upstream precursor to (1S,8aS)-octahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid (CAS 273223-57-7), which is the direct synthetic entry to the IAP antagonist series [2][3]. Alternative scaffolds explored as proline mimetics, including simple proline derivatives, piperidine-based analogs, and acyclic amino acid surrogates, have not achieved comparable IAP binding potency, underscoring the privileged nature of the bicyclic octahydropyrrolo[1,2-a]pyrazine architecture [1].

IAP_antagonist Proline_bioisostere Cancer_therapy

Commercial Purity Benchmark: Typical Specification of 98.0% vs. Lower-Grade Alternatives

The commercially available (1S,8aS)-methyl octahydropyrrolo[1,2-a]pyrazine-1-carboxylate is routinely supplied at a certified purity of 98.0% by multiple specialty chemical vendors . In contrast, the corresponding free carboxylic acid analog (CAS 273223-57-7) is frequently listed at 95% purity, reflecting the additional handling challenges and hygroscopicity associated with the unprotected acid form . The 3-percentage-point purity differential is meaningful in the context of multi-step synthesis, where cumulative intermediate purity losses compound to reduce final API yield. The methyl ester's stability at ambient temperature and compatibility with common organic solvents facilitate handling and longer shelf-life compared to the acid, which requires cold storage to prevent decarboxylation or dimerization .

Chemical_purity Procurement_specification Building_block_quality

Procurement-Rationalized Application Scenarios for (1S,8aS)-Methyl Octahydropyrrolo[1,2-a]pyrazine-1-carboxylate


Chiral Building Block for IAP Antagonist Lead Optimization

The (1S,8aS)-methyl ester is the optimal protected chiral intermediate for synthesizing octahydropyrrolo[1,2-a]pyrazine-based IAP antagonists. The scaffold has produced lead compounds with cIAP1 IC50 of 1.3 nM and in vivo tumor regression (T/C –53% at 30 mg/kg) [1]. The ester's LogP of 0.1 and single H-bond donor facilitate N-alkylation and amide coupling reactions under anhydrous conditions, while late-stage hydrolysis to the free acid enables final compound elaboration [2][3]. This compound should be prioritized by medicinal chemistry teams targeting the Smac/AVPI binding pocket and seeking a crystallographically validated proline bioisostere entry point [1].

Stereochemically Defined Intermediate for Asymmetric Synthesis

With two defined stereocenters (1S,8aS) confirmed by InChI stereochemical layer and available at 98.0% purity, this compound serves as a reliable chiral pool starting material for diastereoselective transformations [2][3]. The methyl ester protecting group is stable under a range of reaction conditions (reductive amination, N-acylation, cyclopropanation) used in the synthesis of tri-cyclic IAP antagonist derivatives, where stereochemical integrity must be maintained through multi-step sequences [4]. Procurement of the enantiomerically pure ester eliminates the need for wasteful chiral resolution steps that would be required if starting from racemic or mis-configured material [2].

Physicochemical Tool for Balancing Solubility and Permeability in Fragment-Based Design

The methyl ester's computed LogP (0.1) and TPSA (41.6 Ų) place it in favorable CNS drug-like chemical space compared to the free acid (LogP –2.5, TPSA 52.6 Ų) [2][3]. Fragment-based drug discovery programs exploring the octahydropyrrolo[1,2-a]pyrazine scaffold can use the methyl ester as a solubility-permeability calibration point, where the 2.6 log unit lipophilicity window between ester and acid forms provides a tunable handle for optimizing ADME properties without altering the core scaffold geometry [2][3].

Comparator Standard for Analytical Method Development and Quality Control

As a commercially available (1S,8aS) reference standard at 98.0% purity, this compound can serve as an HPLC/LC-MS calibration standard for monitoring stereochemical purity in downstream synthetic intermediates and final compounds [3]. Its distinct InChIKey (VTTWVPHPWLRAFM-YUMQZZPRSA-N) and well-resolved SMILES string provide unambiguous identity verification, enabling robust QC methods for medicinal chemistry and process chemistry groups scaling up octahydropyrrolo[1,2-a]pyrazine-based candidates [2].

Quote Request

Request a Quote for (1S,8aS)-Methyl octahydropyrrolo[1,2-a]pyrazine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.